3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-(4-fluorophenyl)piperazine moiety and a 3-chlorobenzamide group. Below, we compare its structural, synthetic, and pharmacological attributes with those of analogous compounds.
Properties
IUPAC Name |
3-chloro-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN7O/c25-18-3-1-2-17(14-18)24(34)27-8-9-33-23-21(15-30-33)22(28-16-29-23)32-12-10-31(11-13-32)20-6-4-19(26)5-7-20/h1-7,14-16H,8-13H2,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBOUPUSKNFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using a halogenated precursor.
Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with a chloro-substituted benzoyl chloride under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolopyrimidine ring, leading to the formation of amines or reduced heterocycles.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions, often facilitated by phase-transfer catalysts.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines or reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the effects of multiple functional groups on the reactivity and stability of complex organic molecules.
Biology
In biological research, 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors. It may also have applications in oncology, given its potential to inhibit certain kinases involved in cancer cell proliferation.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or kinases. The fluorophenylpiperazine moiety suggests it may act as a ligand for serotonin or dopamine receptors, modulating neurotransmitter activity. The pyrazolopyrimidine core may inhibit kinase activity, affecting cell signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidine Derivatives: Target Compound: The pyrazolo[3,4-d]pyrimidine core is substituted at the 1-position with a 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl group and at the 3-position with a 3-chlorobenzamide . Example 53 (): Features a pyrazolo[3,4-d]pyrimidine core with a 4-(difluoromethoxy)-3-fluorophenyl group and a chromen-4-one substituent. The fluorinated aryl groups enhance metabolic stability compared to non-fluorinated analogues . Compound 2x (): Contains a pyrazolo[3,4-d]pyrimidine linked to a thiazole-carboxamide group, demonstrating the versatility of this core in accommodating diverse substituents for target-specific interactions .
Piperazine Substituent Variations
- 4-Arylpiperazine Derivatives :
- Target Compound : The 4-(4-fluorophenyl)piperazine group may confer selectivity for serotonin or dopamine receptors, as seen in structurally related compounds .
- Compound 3i () : Substituted with a 4-chlorophenylpiperazine, which has shown higher affinity for dopamine D3 receptors than D2 in preclinical studies .
- Compound 7o () : Incorporates a 2,4-dichlorophenylpiperazine, linked to a pentanamide chain. The dichloro substitution enhances lipophilicity but may reduce CNS penetration due to increased molecular weight .
Benzamide Modifications
- Chlorobenzamide Analogues: Target Compound: The 3-chlorobenzamide group may influence binding affinity through hydrophobic interactions and halogen bonding .
Key Reaction Steps
- Target Compound Synthesis : Likely involves sequential substitution of the pyrazolo[3,4-d]pyrimidine core with the piperazine and benzamide groups via nucleophilic displacement or cross-coupling reactions, as seen in analogues (e.g., ) .
- Example 53 () : Synthesized via Suzuki-Miyaura coupling, achieving a 28% yield. The low yield highlights challenges in introducing bulky substituents to the pyrazolo[3,4-d]pyrimidine core .
- Compound 2w (): Achieved a 92% yield using Boc-protected amino acid coupling, suggesting that steric hindrance from the target compound’s ethyl-piperazine linker may necessitate optimized conditions .
Physicochemical and Pharmacological Properties
Biological Activity
3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 615.1 g/mol. The compound features a piperazine moiety, which is often associated with psychoactive effects, and a pyrazolo[3,4-d]pyrimidine structure known for its role in various biological interactions.
Research indicates that the compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Its structural features suggest potential interactions with targets such as kinases and G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
Antiparasitic Activity
A study highlighted the compound's efficacy against Toxoplasma gondii, a protozoan parasite. It was shown to inhibit invasion and gliding motility, with an IC50 value indicating significant potency against the TgCDPK1 enzyme involved in the parasite's life cycle . This suggests that the compound could be a candidate for further development as an antiparasitic agent.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of fluorine atoms in its structure may enhance lipophilicity, improving cell membrane permeability and bioavailability .
Study 1: Antiparasitic Efficacy
In a controlled laboratory setting, the compound was administered to cultures infected with Toxoplasma gondii. Results indicated a dose-dependent reduction in parasite viability, supporting its potential as an antiparasitic treatment .
Study 2: Cancer Cell Line Testing
In another study focusing on various cancer cell lines, including breast and lung cancer models, the compound exhibited significant cytotoxic effects. The mechanism was linked to cell cycle arrest and subsequent apoptosis, highlighting its therapeutic potential in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
